REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([C:15]([F:18])([F:17])[F:16])=[C:13]([O:19]CC2C=CC=CC=2)[CH:12]=[CH:11][C:10]=1[C:27](=[O:31])[CH:28]([CH3:30])[CH3:29])C1C=CC=CC=1.CSC.CS(O)(=O)=O>>[OH:8][C:9]1[C:14]([C:15]([F:16])([F:17])[F:18])=[C:13]([OH:19])[CH:12]=[CH:11][C:10]=1[C:27](=[O:31])[CH:28]([CH3:29])[CH3:30]
|
Name
|
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one
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Quantity
|
1460 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1C(F)(F)F)OCC1=CC=CC=C1)C(C(C)C)=O
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
33 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gently reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
below reflux
|
Type
|
CUSTOM
|
Details
|
Transfer mixture to a separatory funnel, separate layers
|
Type
|
EXTRACTION
|
Details
|
extract water layer with ethyl acetate (6 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash organic layers with water (4 L), saturated sodium chloride solution (4 L), dry with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate to a brown solid
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1C(F)(F)F)O)C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 527 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |